molecular formula C23H20N4O5S B11523535 N-{(E)-[2,4-dinitro-6-(phenylsulfanyl)phenyl]methylidene}-4-(morpholin-4-yl)aniline

N-{(E)-[2,4-dinitro-6-(phenylsulfanyl)phenyl]methylidene}-4-(morpholin-4-yl)aniline

Cat. No.: B11523535
M. Wt: 464.5 g/mol
InChI Key: HQGPMIUJQOORIH-UHFFFAOYSA-N
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Description

(E)-1-[2,4-DINITRO-6-(PHENYLSULFANYL)PHENYL]-N-[4-(MORPHOLIN-4-YL)PHENYL]METHANIMINE is a complex organic compound that features a combination of nitro, phenylsulfanyl, and morpholinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[2,4-DINITRO-6-(PHENYLSULFANYL)PHENYL]-N-[4-(MORPHOLIN-4-YL)PHENYL]METHANIMINE typically involves a multi-step process:

    Nitration: The starting material, 2,4-dinitrophenylsulfanylbenzene, is prepared by nitration of phenylsulfanylbenzene using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Imine: The nitro compound is then reacted with 4-(morpholin-4-yl)benzaldehyde under acidic conditions to form the imine linkage. This step often requires a dehydrating agent such as anhydrous magnesium sulfate to drive the reaction to completion.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure (E)-isomer.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[2,4-DINITRO-6-(PHENYLSULFANYL)PHENYL]-N-[4-(MORPHOLIN-4-YL)PHENYL]METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups can be reduced to amines using reducing agents like tin(II) chloride or catalytic hydrogenation.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, catalytic hydrogenation.

    Substitution: Amines, thiols, under basic conditions.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(E)-1-[2,4-DINITRO-6-(PHENYLSULFANYL)PHENYL]-N-[4-(MORPHOLIN-4-YL)PHENYL]METHANIMINE has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for designing new drugs due to its unique structural features.

    Materials Science: Possible applications in the development of advanced materials, such as organic semiconductors or sensors.

    Biological Studies: Investigated for its interactions with biological macromolecules, which could lead to new insights into enzyme inhibition or receptor binding.

    Industrial Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Mechanism of Action

The mechanism of action of (E)-1-[2,4-DINITRO-6-(PHENYLSULFANYL)PHENYL]-N-[4-(MORPHOLIN-4-YL)PHENYL]METHANIMINE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, potentially inhibiting their activity or altering their function.

    Pathways Involved: The nitro and phenylsulfanyl groups can participate in redox reactions, while the imine linkage may facilitate binding to nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenylsulfanylbenzene: Lacks the imine and morpholinyl groups, making it less versatile in terms of chemical reactivity and biological activity.

    4-(Morpholin-4-yl)benzaldehyde: Contains the morpholinyl group but lacks the nitro and phenylsulfanyl groups, limiting its applications in redox chemistry.

Uniqueness

(E)-1-[2,4-DINITRO-6-(PHENYLSULFANYL)PHENYL]-N-[4-(MORPHOLIN-4-YL)PHENYL]METHANIMINE is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H20N4O5S

Molecular Weight

464.5 g/mol

IUPAC Name

1-(2,4-dinitro-6-phenylsulfanylphenyl)-N-(4-morpholin-4-ylphenyl)methanimine

InChI

InChI=1S/C23H20N4O5S/c28-26(29)19-14-22(27(30)31)21(23(15-19)33-20-4-2-1-3-5-20)16-24-17-6-8-18(9-7-17)25-10-12-32-13-11-25/h1-9,14-16H,10-13H2

InChI Key

HQGPMIUJQOORIH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)N=CC3=C(C=C(C=C3SC4=CC=CC=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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